Solvent Red 135

Overview

Description

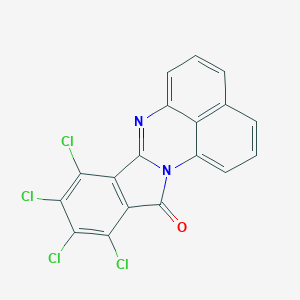

Solvent Red 135: is an organic compound belonging to the class of perinone dyes. It is known for its bright red color and is primarily used as a dye in various industrial applications. The compound is characterized by its excellent light fastness and high thermal stability, making it suitable for use in a wide range of materials, including plastics, coatings, and inks .

Mechanism of Action

Target of Action

Solvent Red 135 is primarily used as a dye in various applications. It is used for coloring a variety of resins such as polystyrene, polymethyl methacrylate, plastic, PS, HIPS, ABS, PC, RPVC, PMMA, SAN, AS, PA6, PET . It is also used in coloring of terylene fibre’s protoplasm . The primary targets of this compound are therefore these materials, where it imparts a yellowish-red color .

Result of Action

The primary result of this compound’s action is the imparting of a yellowish-red color to the materials it is used to dye .

Action Environment

The efficacy and stability of this compound as a dye can be influenced by various environmental factors. For instance, it has excellent light fastness and very high thermal stability . It is soluble in most aromatic hydrocarbons . It is also noted for its resistance to sunlight (light fastness of 8) and heat (heat resistance up to 300°C in PS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Solvent Red 135 is typically synthesized through the condensation of tetrachlorophthalic anhydride with 1,8-naphthylenediamine. The reaction is carried out in the presence of an aqueous hydrochloric acid solution and a polar organic solvent, such as acetic acid or dimethyl formamide. The mixture is stirred and heated to a reflux state for 8-15 hours. After the reaction is complete, the product is filtered, washed with water until the filtrate is neutral, and then dried to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows a similar process to the synthetic route described above. The key difference lies in the scale and optimization of reaction conditions to ensure high yield and purity. The use of non-ionic surface activity catalysts can enhance the reaction efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions: Solvent Red 135 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the chemical structure of this compound, potentially affecting its color properties.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule, modifying its properties

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like sulfuric acid and nitric acid

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Solvent Red 135 has a wide range of scientific research applications, including:

Chemistry: Used as a dye in the synthesis of various polymers and resins, including polystyrene, polymethyl methacrylate, and polyvinyl chloride

Biology: Employed in staining techniques for biological samples, aiding in the visualization of cellular structures.

Medicine: Investigated for potential use in drug delivery systems due to its stability and compatibility with various materials.

Industry: Widely used in the coloration of plastics, coatings, and inks, as well as in the production of optical fibers and other advanced materials

Comparison with Similar Compounds

- Solvent Red 49

- Solvent Red 24

- Solvent Red 164

Comparison: Solvent Red 135 stands out due to its superior thermal stability and light fastness compared to similar compounds. While other solvent reds may offer similar color properties, this compound’s resistance to heat and light degradation makes it particularly valuable in applications requiring long-term durability .

Biological Activity

Solvent Red 135, a synthetic dye primarily used in various industrial applications, has garnered attention for its biological activity. This article delves into its applications, mechanisms of action, and potential health implications based on diverse research findings.

This compound is synthesized through the condensation of tetrachlorophthalic anhydride with 1,8-naphthylenediamine in the presence of hydrochloric acid and polar organic solvents such as acetic acid or dimethylformamide. The reaction typically requires heating under reflux conditions for 8-15 hours, followed by filtration and drying to yield the final product.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉Cl₄N |

| CAS Number | 20749-68-2 |

| Color | Yellowish-red |

| Solubility | Soluble in organic solvents |

| Light Fastness | Excellent |

| Thermal Stability | High |

Staining Techniques

In biological research, this compound is utilized as a dye for staining techniques, aiding in the visualization of cellular structures. It has been particularly effective in microscopy applications where clear differentiation of cellular components is necessary .

Potential Drug Delivery Systems

Research indicates that this compound may have potential applications in drug delivery systems due to its stability and compatibility with various materials. Its ability to form complexes with certain drugs could enhance the bioavailability and targeted delivery of therapeutic agents.

The biological activity of this compound can be attributed to its chemical structure, which allows it to interact with biological macromolecules. The dye's mechanism includes:

- Absorption Spectrum : The compound exhibits strong absorbance in the visible spectrum, making it suitable for staining applications.

- Chemical Reactivity : It can undergo oxidation and reduction reactions, altering its properties and potentially impacting biological systems.

Toxicological Profile

While this compound is widely used, its safety profile warrants examination. Studies have suggested that exposure to certain dyes may pose risks, including potential carcinogenic effects. For instance, the dye's structural analogs have been implicated in various health concerns, including leukemia and other hematopoietic cancers .

Table 2: Toxicological Data Summary

| Endpoint | Findings |

|---|---|

| Acute Toxicity (LD50) | Data not fully established |

| Carcinogenic Potential | Possible association with leukemia |

| Environmental Impact | Persistent in aquatic environments |

Case Study 1: Staining Efficacy

A study demonstrated the efficacy of this compound in staining various cell types. When applied to human epithelial cells, it provided clear visualization of cell membranes and cytoplasmic structures under fluorescence microscopy. This application highlights its utility in cellular biology research.

Case Study 2: Drug Delivery Research

In a preliminary study investigating drug delivery systems, this compound was used to encapsulate a model drug. Results indicated that the dye significantly enhanced the drug's stability and release profile compared to controls without the dye. This suggests potential for further exploration in pharmaceutical formulations.

Properties

IUPAC Name |

5,6,7,8-tetrachloro-2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4(9),5,7,10,12,14,16(20),17-nonaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H6Cl4N2O/c19-13-11-12(14(20)16(22)15(13)21)18(25)24-9-6-2-4-7-3-1-5-8(10(7)9)23-17(11)24/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZVRROHBDDCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H6Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041260 | |

| Record name | C.I. Solvent Red 135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals | |

| Record name | 12H-Phthaloperin-12-one, 8,9,10,11-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

20749-68-2 | |

| Record name | Solvent Red 135 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20749-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Red 135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020749682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12H-Phthaloperin-12-one, 8,9,10,11-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9,10,11-tetrachloro-12H-phthaloperin-12-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT RED 135 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50TEX4842R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common impurities found in Solvent Red 135 and how are they analyzed?

A1: Hexachlorobenzene (HCB) is a significant impurity found in this compound. [] This impurity can be effectively quantified using a solvent extraction method followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis with selected ion monitoring mode. This method boasts a low detection limit of 0.05 mg/kg and a relative standard deviation of 3.3%, making it suitable for accurately determining HCB levels in this compound. []

Q2: Can you describe a method for synthesizing this compound and highlight its advantages?

A2: this compound is synthesized through a condensation reaction between tetrachlorophthalic anhydride and 1,8-naphthylenediamine. [] A recently developed method uses a mixture of aqueous hydrochloric acid, a polar organic solvent, and a non-ionic surfactant catalyst to facilitate the reaction. [] This approach combines the advantages of solvent-based methods (high product quality) with the cost-effectiveness of aqueous phase reactions. [] The use of a specific ratio of reactants and controlled reaction conditions contribute to the efficiency of this synthesis method. []

Q3: How is the waste generated during the this compound production process managed?

A3: The production of this compound generates wastewater containing hydrochloric acid, ethyl alcohol, residual catalysts, and unreacted starting materials like tetrachlorophthalic acid and 1,8-diaminonaphthalene hydrochloride. [] A multi-step treatment process involves cooling the waste fluid to precipitate out the tetrachlorophthalic acid and 1,8-diaminonaphthalene hydrochloride, followed by filtration. [] The filtered liquid undergoes decolorization using activated carbon, rendering it suitable for further applications. [] Importantly, the precipitated tetrachlorophthalic acid and 1,8-diaminonaphthalene hydrochloride are recovered and treated for recycling back into the this compound production process. [] This approach significantly minimizes waste and promotes resource efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.